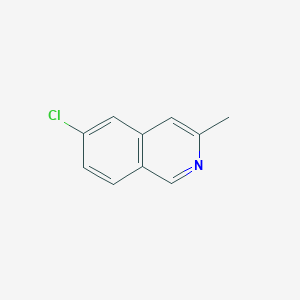
6-Chloro-3-methylisoquinoline
Overview
Description
6-Chloro-3-methylisoquinoline is a compound belonging to the isoquinoline family, which includes various structures explored for their potential in diverse applications, ranging from pharmacology to material science. Despite the specific request, direct references to "6-Chloro-3-methylisoquinoline" are scarce; however, investigations into similar isoquinoline derivatives provide valuable insights into the synthesis, structural characteristics, and properties of such compounds.
Synthesis Analysis
The synthesis of isoquinoline derivatives often involves multistep reactions, including cyclization, nitrification, and chlorination processes. For instance, Zhao et al. (2017) described the synthesis of a closely related compound, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, through a three-step process starting from 4-methoxyaniline, demonstrating the complexity and versatility of synthetic strategies for chloro-methylisoquinoline compounds (Zhao, Lei, & Guo, 2017).
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives is key to their chemical behavior and potential applications. Crystallographic studies, such as those by Gotoh and Ishida (2020), provide insights into the hydrogen-bonded structures of isomeric co-crystals of related compounds, highlighting the significance of molecular interactions and the influence of substituents on the overall structure (Gotoh & Ishida, 2020).
Chemical Reactions and Properties
Isoquinoline derivatives undergo various chemical reactions, including interactions with DNA, as explored by Murugavel et al. (2017), who investigated novel chloroquinoline derivatives for their antioxidant and anti-diabetic properties. These studies reveal the reactivity and potential bioactivity of chloro-methylisoquinoline compounds (Murugavel, Stephen, Subashini, & Ananthakrishnan, 2017).
Physical Properties Analysis
The physical properties of isoquinoline derivatives, such as solubility, melting point, and crystal structure, are crucial for their application and handling. Research on similar compounds often includes detailed physicochemical characterization to understand these aspects better.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are essential for the functionalization and further modification of isoquinoline derivatives. Studies on related compounds, such as the synthesis and reactivity investigations by Bawa et al. (2009), provide a foundation for understanding the chemical behavior of 6-Chloro-3-methylisoquinoline analogs (Bawa, Kumar, Drabu, & Kumar, 2009).
Scientific Research Applications
-
Organic and Pharmaceutical Chemistry
- Isoquinolines are an important class of natural alkaloids that demonstrate a wide range of biological activities .
- The development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists .
- Isoquinoline alkaloids are nitrogen-containing heterocyclic compounds, that are considered as important components of many biologically active products .
- They are used as components of anti-cancer, anti-malarial and some other drugs .
-
- Functionalized silica nanoparticles have attracted great attention due to their promising distinctive, versatile, and privileged physiochemical characteristics .
- These enhanced properties make this type of functionalized nanoparticles particularly appropriate for different applications .
- Some of the applications include advanced catalysis, drug-delivery, biomedical applications, environmental remediation applications, and wastewater treatment .
-
- Quinoline derivatives have been found to be active antimicrobial agents .
- For example, 2-(4-chlorophenylthio)-6-amino-4-(2-chloro-6-methylquinolin-3-yl)pyridine-3,5-dicarbonitrile was found to be a more active antimicrobial agent when compared with ampicillin, norfloxacin, and griseofulvin as standard drugs .
-
- Researchers are looking for innovative ways to decrease the usage of chemicals and solvents which are harmful to both human health and the environment .
- The green pathway for the synthesis of quinoline derivatives was described in this review article, and it was proven to be significantly more effective than traditional methods .
- These techniques can be implemented to industries to increase atom economy .
Safety And Hazards
properties
IUPAC Name |
6-chloro-3-methylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-4-9-5-10(11)3-2-8(9)6-12-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPNHJHAQSABQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)Cl)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30609106 | |
| Record name | 6-Chloro-3-methylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-methylisoquinoline | |
CAS RN |
14123-76-3 | |
| Record name | 6-Chloro-3-methylisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14123-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-3-methylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

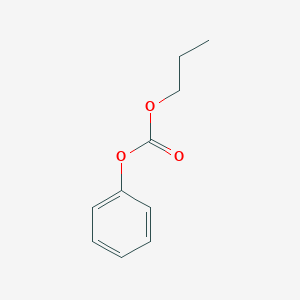
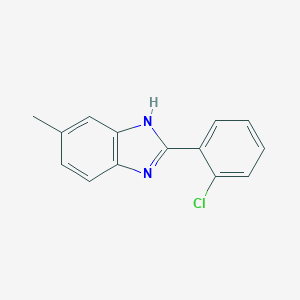
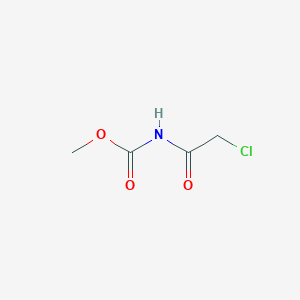
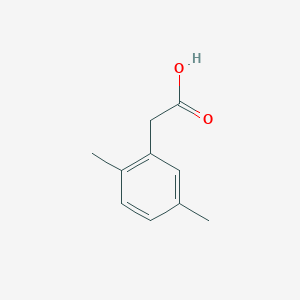
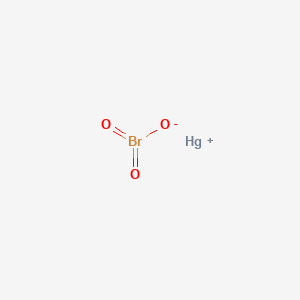
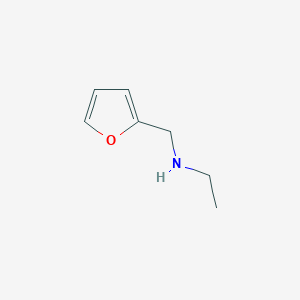
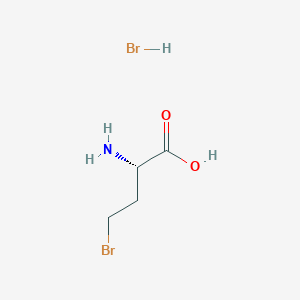
![Bis[p-(dimethylamino)phenyl]fulvene](/img/structure/B80432.png)
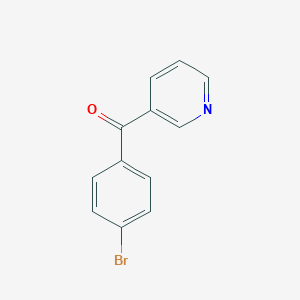
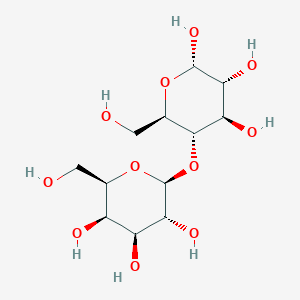
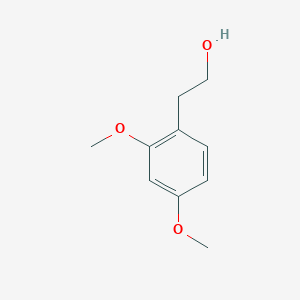
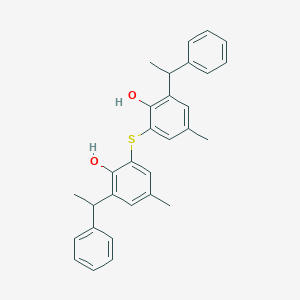
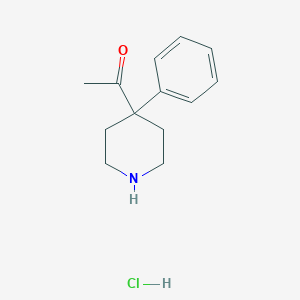
![7-methyl-12H-benzo[c]phenarsazinine](/img/structure/B80441.png)